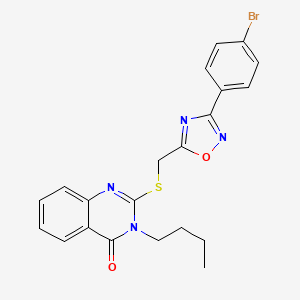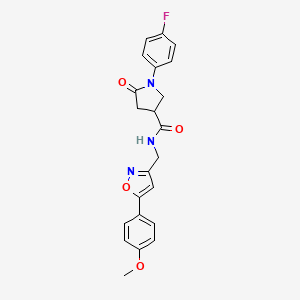![molecular formula C27H35N5O3 B2515138 N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 921903-17-5](/img/structure/B2515138.png)
N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide" has been the subject of several studies. One study focused on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media. The resulting compounds were then evaluated for their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. The synthesized compounds displayed promising activity against the cholinesterase enzymes, with some remaining inactive against lipoxygenase enzymes .
Synthesis Analysis
The synthesis of the compound involved the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media to yield N-(Piperidin-1-yl) benzenesulfonamide, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data. The study evaluated the synthesized compounds for their activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes .
Molecular Structure Analysis
The molecular structure of the compound was not explicitly discussed in the provided abstracts.
Chemical Reactions Analysis
The chemical reactions involved the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were not explicitly discussed in the provided abstracts.
Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives.
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide and related compounds have been extensively studied for their acetylcholinesterase (AChE) inhibitory activity. For instance, studies by Sugimoto et al. (1995) on synthesis and structure-activity relationships of acetylcholinesterase inhibitors highlighted the discovery of potent anti-AChE inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), with selective affinity significantly greater for AChE than for butyrylcholinesterase, indicating potential therapeutic applications for conditions like Alzheimer's disease (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Analgesic Properties
Compounds derived from β-(3,4-dimethoxy)-phenethylamine, structurally related to N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, have shown potent analgesic properties. The study conducted by Sun (1961) on the synthesis of simpler compounds possessing an analogous structural skeleton to tetrahydropalmatin, a known analgesic, highlights the broad therapeutic potential of such compounds in pain management (Sun, 1961).
Anti-inflammatory and Analgesic Effects
Abadi, Hegazy, and El-Zaher (2005) explored the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives, noting their nitric oxide releasing properties and evaluation as analgesic and anti-inflammatory agents. One compound, in particular, demonstrated anti-inflammatory activity comparable to indomethacin and equipotency to glafenine in analgesic models, indicating the potential for N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide derivatives in treating pain and inflammation (Abadi, Hegazy, & El-Zaher, 2005).
Anticancer Activity
Research on isoquinolines and related structures has demonstrated significant potential in anticancer therapy. Ruchelman et al. (2004) identified compounds with potent topoisomerase I-targeting activity and cytotoxicity, suggesting the value of exploring N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide and its derivatives for anticancer applications (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).
Eigenschaften
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-19(33)29-22-9-6-10-23(17-22)30-27(35)26(34)28-18-25(32-14-4-3-5-15-32)21-11-12-24-20(16-21)8-7-13-31(24)2/h6,9-12,16-17,25H,3-5,7-8,13-15,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSITOLLFFTQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


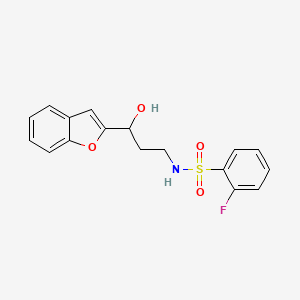
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)
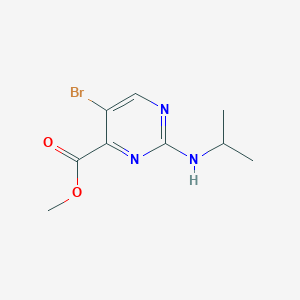
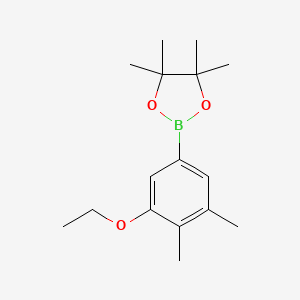
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
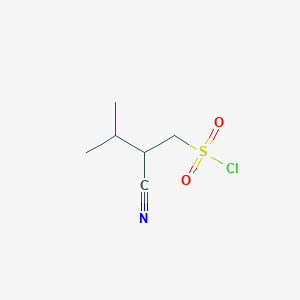
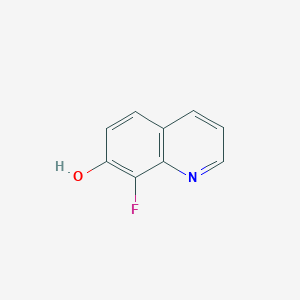
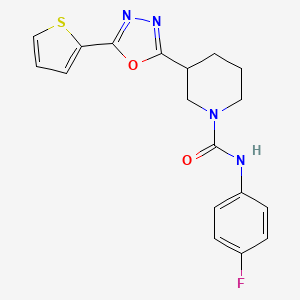
![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)
![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
